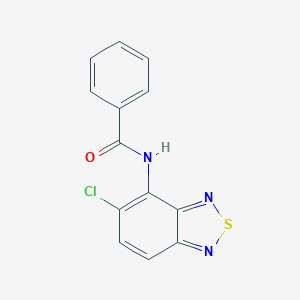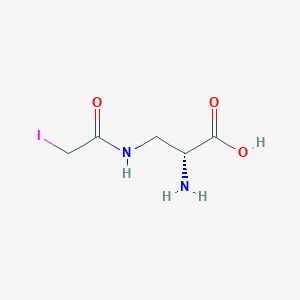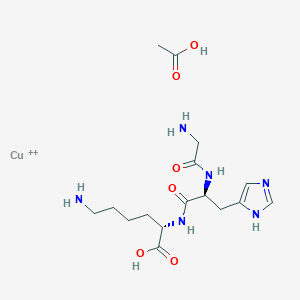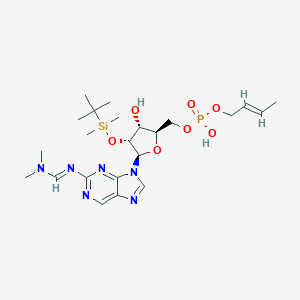![molecular formula C20H19N5O2S B237336 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biological research. The compound has been shown to exhibit potent activity against certain types of cancer cells, such as breast cancer, lung cancer, and leukemia. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. The compound has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potent activity against certain types of cancer cells. The compound has been shown to exhibit high selectivity for cancer cells, while sparing normal cells. However, one of the main limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One potential direction is the development of more efficient synthesis methods for the compound, which could facilitate its use in larger-scale experiments. Another potential direction is the study of the compound's potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-methyl-6-nitro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 4-aminobenzyl alcohol in the presence of a reducing agent, such as sodium borohydride. The resulting product is then reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Propiedades
Fórmula molecular |
C20H19N5O2S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-12-5-4-6-16(17(12)27-3)18(26)21-11-14-7-9-15(10-8-14)19-24-25-13(2)22-23-20(25)28-19/h4-10H,11H2,1-3H3,(H,21,26) |
Clave InChI |
KLZZOWANLOVMRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)

![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)

![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)